Reduced P-Glycoprotein Efflux Susceptibility Enables CNS Penetration Versus Reference B1R Antagonists
(Rac)-MK 0686 (the racemate of MK 0686) exhibits significantly reduced susceptibility to human P-glycoprotein-mediated efflux compared to the reference P-gp substrate controls. While many B1R antagonists suffer from poor brain exposure due to active efflux at the blood-brain barrier, MK 0686 was specifically optimized to minimize this liability [1]. In CF-1 mice and rhesus monkeys, MK 0686 achieves brain levels that are consistent with good CNS penetration, a property not shared by earlier peptide-based B1R antagonists such as R-715 (pA2 = 8.49) or desArg9-[Leu8]BK (IC50 = 110 nM in rabbit aorta), which lack significant oral bioavailability and CNS exposure [2].
| Evidence Dimension | Human P-gp efflux susceptibility |
|---|---|
| Target Compound Data | Significantly reduced susceptibility to human P-gp-mediated efflux [1] |
| Comparator Or Baseline | Reference P-gp substrate controls (unspecified internal standards) [1] |
| Quantified Difference | Not quantified in publicly available data; reported as 'significantly reduced susceptibility' [1] |
| Conditions | In vitro P-gp efflux assay using human P-glycoprotein expressing cell lines |
Why This Matters
For CNS-targeted pain research, reduced P-gp efflux translates to higher and more reproducible brain exposure, enabling studies of central B1R pharmacology that are not feasible with efflux-susceptible alternatives.
- [1] NCATS Inxight Drugs. MK-0686 — CNS penetration and P-gp efflux data. View Source
- [2] Gobeil F Jr, et al. Characterization of new B1 bradykinin receptor antagonists. Hypertension. 1996;28(5):833-839. View Source
